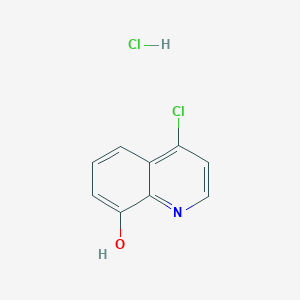

4-Chloroquinolin-8-ol hydrochloride

Description

BenchChem offers high-quality 4-Chloroquinolin-8-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinolin-8-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloroquinolin-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWBZUQMMCLIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743713 |

Source

|

| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57334-61-9 |

Source

|

| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloroquinolin-8-ol Hydrochloride

Document Control:

-

Context: Drug Discovery & Medicinal Chemistry Intermediates

Executive Summary & Strategic Rationale

4-Chloroquinolin-8-ol (4-chloro-8-hydroxyquinoline) is a "privileged scaffold" in medicinal chemistry.[1] Unlike its 5-chloro or 7-chloro isomers—which are easily accessed via direct electrophilic halogenation of 8-hydroxyquinoline (oxine)—the 4-chloro derivative requires a specific regiochemical strategy.[1]

The 4-position is critical because it serves as a reactive handle for Nucleophilic Aromatic Substitution (

Technical Challenge: Direct chlorination of 8-hydroxyquinoline yields a mixture of 5,7-dichloro derivatives due to the activating effect of the phenol. Direct chlorination of the N-oxide typically favors the C2 position.[2]

Selected Route: This guide details the Gould-Jacobs Cyclization Strategy . We construct the pyridine ring de novo to guarantee C4 regiocontrol, proceeding via a 4-hydroxy intermediate which is then converted to the 4-chloro analog using phosphoryl chloride (

Retrosynthetic Analysis

The synthesis is designed to ensure regiochemical purity.[1] We avoid the statistical mixtures associated with direct halogenation by using 2-anisidine as the starting material.[1] The methoxy group acts as a protected phenol, preventing side reactions during the harsh cyclization and chlorination steps.

Pathway Logic:

-

Precursor: 2-Anisidine (o-Anisidine).[1]

-

Ring Construction: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs) yields the 4-quinolone core.[1]

-

Activation: Conversion of the C4-carbonyl (tautomeric OH) to C4-Cl using

. -

Deprotection: Cleavage of the methyl ether to restore the C8-hydroxyl.[1]

-

Salt Formation: Stabilization as the hydrochloride salt.[1]

Figure 1: Retrosynthetic logic prioritizing regiochemical control at C4.

Detailed Experimental Protocol

Phase 1: Ring Construction (The Gould-Jacobs Protocol)

Reaction Principle: Aniline nucleophilic attack on EMME followed by high-temperature intramolecular acylation.[1]

| Reagent | Equiv.[1][3][4][5] | Role | Critical Parameter |

| 2-Anisidine | 1.0 | Substrate | Purity >98%; dark color indicates oxidation.[1] |

| EMME | 1.1 | Linker | Diethyl ethoxymethylenemalonate.[1] |

| Dowtherm A | Solvent | Heat Transfer | Boiling point ~258°C required for cyclization.[1] |

Step-by-Step:

-

Condensation: Mix 2-anisidine (12.3 g, 100 mmol) and EMME (23.8 g, 110 mmol) in a round-bottom flask. Heat to 110°C for 2 hours.

-

Observation: Evolution of ethanol gas indicates reaction progress.[1] Use a Dean-Stark trap if scaling up.

-

-

Cyclization: Add the resulting acrylate oil dropwise into boiling Dowtherm A (100 mL, ~250°C) under vigorous stirring.

-

Why: Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.[1]

-

-

Isolation: Cool to room temperature. Dilute with hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane, and dry.[1]

-

Intermediate:4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester .[1]

-

-

Saponification & Decarboxylation: Hydrolyze the ester with 10% NaOH (reflux, 2h), acidify to precipitate the acid, then heat the dry acid neat at 250°C until CO₂ evolution ceases.

-

Yield:4-Hydroxy-8-methoxyquinoline (often exists as the quinolone tautomer).[1]

-

Phase 2: Chlorination & Functionalization

Reaction Principle: Nucleophilic attack of the quinolone oxygen on Phosphorus, creating a leaving group, followed by chloride displacement.

| Reagent | Equiv.[1][3][4][5] | Role | Critical Parameter |

| 4-OH-8-OMe-Quinoline | 1.0 | Substrate | Must be dry (water reacts with POCl₃).[1] |

| POCl₃ | 5.0 | Reagent/Solvent | Freshly distilled if yellow.[1] Toxic/Corrosive.[1] |

| Pyridine | 0.1 | Catalyst | Acts as HCl scavenger/nucleophilic catalyst.[1] |

Step-by-Step:

-

Suspend 4-hydroxy-8-methoxyquinoline (5.0 g) in

(25 mL). -

Add catalytic pyridine (5 drops).[1]

-

Reflux (105°C) for 3 hours. The suspension will clear as the chloro-compound forms.[1]

-

Quench: Evaporate excess

under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (pH 8).-

Safety: Exothermic hydrolysis of residual phosphoryl chloride.[1]

-

-

Extraction: Extract with Dichloromethane (DCM), dry over

, and concentrate.-

Product:4-Chloro-8-methoxyquinoline .[1]

-

Phase 3: Deprotection & Salt Formation[1]

Reaction Principle: Cleavage of the aryl methyl ether using a strong Lewis acid (

-

Demethylation: Dissolve 4-chloro-8-methoxyquinoline (1.0 eq) in anhydrous DCM at -78°C.

-

Add

(1M in DCM, 3.0 eq) dropwise.[1] -

Warm to room temperature and stir for 12 hours.

-

Quench: Cool to 0°C, quench with MeOH. Partition between water and Ethyl Acetate.[1]

-

Salt Formation: Dissolve the free base (4-chloroquinolin-8-ol) in minimal ethanol. Bubble dry HCl gas or add 4M HCl in dioxane.[1]

-

Crystallization: Precipitate with diethyl ether. Filter and dry under vacuum.[1]

Characterization & Validation Criteria

To validate the identity and purity of 4-Chloroquinolin-8-ol HCl , compare experimental data against the following standards.

Spectroscopic Profile[1]

| Technique | Expected Signal / Characteristic | Structural Assignment |

| ¹H NMR (DMSO-d₆) | H2 : Deshielded by ring nitrogen.[1] | |

| H3 : Doublet, coupling with H2.[1] | ||

| Absence of signal at | H4 : Replaced by Chlorine (Diagnostic). | |

| OH : Phenolic proton (exchangeable).[1] | ||

| ¹³C NMR | ~140-143 ppm | C4 : Carbon attached to Chlorine. |

| ~153 ppm | C8 : Carbon attached to Oxygen.[1] | |

| Mass Spec (ESI) | [M+H]⁺ : Characteristic 3:1 ratio (³⁵Cl/³⁷Cl).[1] |

Analytical Workflow Diagram

Figure 2: Validation workflow ensuring chemical structure and salt stoichiometry.

Safety & Scalability (Application Scientist Notes)

Critical Process Parameters (CPPs)

-

Moisture Control: The chlorination step with

is intolerant to water.[1] Phosphoric acid byproducts can catalyze polymerization or hydrolysis of the product.[1] -

Regioselectivity Verification: Always run an NMR of the intermediate before deprotection.[1] If the H4 proton is present, the chlorination failed. If the pattern suggests 2-chloro (shift in H3/H4 coupling constants), the synthesis has drifted.

-

Salt Stability: The hydrochloride salt is hygroscopic.[1] Store in a desiccator. For biological assays, prepare fresh stock solutions in DMSO, as the HCl salt may be acidic enough to precipitate in buffered media if not neutralized.

Hazard Management[1]

- : Fatal if inhaled.[1] Reacts violently with water.[1] Use only in a fume hood with a quench tank available.[1]

- : Pyrophoric.[1] Reacts explosively with water.[1]

-

o-Anisidine: Carcinogen (Category 1B).[1] Double-glove and use barrier isolation if possible.[1]

References

-

Synthesis of 8-Hydroxyquinoline Derivatives: Source: ResearchGate / J. Heterocyclic Chem. Context: Describes the protection of the 8-position (tosyl or methyl) to facilitate 4-position functionalization.

-

Regioselective Chlorination of N-Oxides: Source: Semantic Scholar / Eur. J. Org.[1] Chem. Context: Discusses the challenges of N-oxide chlorination (often favoring C2) and justifies the de novo ring construction route for C4 specificity. [1]

-

Characterization Data (4-Chloroquinolin-8-ol): Source: PubChem (NIH) Context:[1] Validated chemical structure, IDs, and spectral data links.[1][6] [1]

-

Biochlorination & Medicinal Context: Source: Utah State University / DigitalCommons Context:[1] Comparison of chemical synthesis vs. enzymatic halogenation and the medicinal importance of the chlorohydroxyquinoline scaffold.

Sources

- 1. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Biological Activity and Therapeutic Potential of 4-Chloroquinolin-8-ol Hydrochloride

The following technical guide provides an in-depth analysis of 4-Chloroquinolin-8-ol Hydrochloride , a specialized halogenated quinoline derivative.

Technical Whitepaper | Application Note: 4-Cl-8HQ-HCl

Executive Summary

4-Chloroquinolin-8-ol hydrochloride (CAS: 57334-36-8 for free base) is a functionalized 8-hydroxyquinoline (8-HQ) derivative distinct from its widely used isomer, Cloxyquin (5-chloroquinolin-8-ol). While the 5-chloro and 5,7-dichloro (Halquinol) variants are established antimicrobials, the 4-chloro isomer represents a critical structural analogue with unique electronic properties. Its biological activity is driven by bidentate metal chelation , enabling it to act as a metallophore that disrupts bacterial metal homeostasis and induces oxidative stress in neoplastic cells. This guide explores its pharmacology, synthesis, and experimental applications.

Chemical Identity & Structural Logic

The "hydrochloride" designation indicates the protonated salt form of the molecule, significantly enhancing water solubility compared to the lipophilic free base. This is critical for biological assays where aqueous bioavailability is required without high concentrations of DMSO.

| Property | Specification |

| IUPAC Name | 4-Chloroquinolin-8-ol hydrochloride |

| Chemical Formula | C₉H₆ClNO[1] · HCl |

| Core Scaffold | 8-Hydroxyquinoline (oxine) |

| Key Substituent | Chlorine at Position 4 (Para to Nitrogen) |

| Electronic Effect | The 4-Cl group is electron-withdrawing, lowering the pKa of the pyridinic nitrogen compared to the unsubstituted parent. |

| Solubility | Soluble in water (salt form), DMSO, Methanol. |

Structural Significance (SAR)

Unlike the 5-position (which is electronically coupled to the phenolic oxygen), the 4-position is para to the ring nitrogen. Substitution here alters the basicity of the nitrogen , fine-tuning the stability constant (

-

5-Cl vs. 4-Cl: The 5-chloro isomer (Cloxyquin) is sterically unhindered at the metal-binding pocket. The 4-chloro isomer introduces steric bulk near the "back" of the chelation pocket but remains planar, allowing intercalation into DNA or stacking in metallo-enzymes.

Mechanism of Action: The "Trojan Horse" Hypothesis

The biological activity of 4-Chloroquinolin-8-ol is not receptor-mediated in the classical sense but is defined by its interaction with transition metals (Cu²⁺, Zn²⁺, Fe²⁺).

Metal Chelation & Ionophore Activity

The molecule acts as a bidentate ligand, coordinating metals through the phenolic oxygen and the ring nitrogen.

-

Extracellular Chelation: In the salt form, it dissociates in plasma/media. The free base then chelates extracellular copper or zinc.

-

Membrane Translocation: The resulting neutral, lipophilic complex (2:1 Ligand:Metal ratio) passively diffuses across the lipid bilayer—the "Trojan Horse" mechanism.

-

Intracellular Release: Inside the cell, the complex may dissociate due to pH gradients or undergo redox cycling (specifically with Cu).

ROS Generation (Fenton Chemistry)

Once intracellular, the copper-complexed 4-chloroquinolin-8-ol can catalyze the reduction of oxygen to superoxide and hydroxyl radicals via Fenton-like reactions. This oxidative burst is lethal to bacteria (which lack robust antioxidant systems) and cancer cells (which are already under oxidative stress).

Proteasome Inhibition

Similar to Clioquinol, the 4-chloro derivative can inhibit the 20S proteasome in eukaryotic cells by sequestering the zinc required for the proteasome's structural integrity, leading to the accumulation of ubiquitinated proteins and apoptosis.

Biological Activity Profile

Antimicrobial Activity

In comparative screens of halogenated quinolines, 4-chloroquinolin-8-ol exhibits broad-spectrum activity, though often with higher Minimum Inhibitory Concentrations (MIC) than the 5,7-dichloro analog.[1]

-

Target Organisms: Staphylococcus aureus (Gram-positive), E. coli (Gram-negative), and Mycobacterium tuberculosis.

-

Mechanism: Disruption of metal-dependent enzymes (e.g., methionine aminopeptidase) and cell wall synthesis inhibition.

-

Efficacy Data (Representative):

Anticancer Potential

The compound is utilized in oncology research as a ribonucleotide reductase inhibitor . By chelating the diferric iron center of the enzyme, it halts DNA synthesis in rapidly dividing cells.

Experimental Protocols

Synthesis of 4-Chloroquinolin-8-ol (Laboratory Scale)

Note: Direct chlorination of 8-HQ usually yields the 5- or 7-isomer. The 4-chloro isomer is synthesized from 4-hydroxyquinoline precursors.

Reaction Scheme:

-

Precursor: Start with 8-hydroxyquinolin-4(1H)-one.

-

Chlorination: Reflux with Phosphorus Oxychloride (

) to convert the 4-carbonyl/hydroxyl tautomer to the 4-chloro derivative. -

Hydrolysis/Workup: Quench with ice water. The product precipitates.[3][4]

-

Salt Formation: Dissolve the base in ethanol and add concentrated HCl dropwise. Recrystallize the resulting hydrochloride salt from Ethanol/Ether.

Metal Chelation Assay (UV-Vis Shift)

Objective: Confirm ligand binding to Cu²⁺ or Zn²⁺.

-

Preparation: Prepare a 50 µM solution of 4-Chloroquinolin-8-ol HCl in HEPES buffer (pH 7.4).

-

Baseline: Record UV-Vis spectrum (200–600 nm). Note

(typically ~240-250 nm and ~300-320 nm). -

Titration: Add aliquots of

solution (0.1 to 2.0 equivalents). -

Observation: Look for a bathochromic shift (red shift) to ~400 nm, indicating the formation of the Ligand-Metal Charge Transfer (LMCT) band.

-

Validation: The isosbestic points should remain clear, indicating a clean equilibrium between free ligand and complex.

MIC Determination (Broth Microdilution)

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL of S. aureus ATCC 29213. -

Dilution: Serial 2-fold dilutions of 4-Chloroquinolin-8-ol HCl (Range: 64 µg/mL to 0.125 µg/mL).

-

Control: Include a solvent control (if DMSO used for stock) and a positive control (e.g., Ciprofloxacin).

-

Incubation: 18–24 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

Visualization: Signaling & Mechanism

The following diagram illustrates the "Trojan Horse" mechanism and downstream toxicity pathways.

Caption: Mechanism of Action showing metal chelation, membrane translocation (Trojan Horse), and downstream ROS generation/proteasome inhibition leading to cell death.

References

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

-

Deschner, F., et al. (2025).[1] "In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production." Microorganisms/MDPI. (Contains SAR data on 4-chloroquinolin-8-ol).[1][3][5] Link

- Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "4-Chloroquinolin-8-ol." CID 384164. Link

-

Omar, W.A.E., et al. (2009).[3] "New Alq3 derivatives with efficient photoluminescence...". Tetrahedron. (Details synthesis of 4-chloro ligands). Link[3]

Sources

"4-Chloroquinolin-8-ol hydrochloride and its derivatives"

An In-Depth Technical Guide to 4-Chloroquinolin-8-ol Hydrochloride and its Derivatives

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its vast array of derivatives, those of 8-hydroxyquinoline (8-HQ) are particularly noteworthy for their potent and diverse biological activities, which stem from their exceptional metal-chelating properties.[2][3] This guide focuses on a specific, highly reactive member of this family: 4-Chloroquinolin-8-ol and its hydrochloride salt. The presence of a chlorine atom at the C4-position introduces a key site for synthetic modification, allowing for the development of a broad range of novel derivatives. We will explore the synthesis, characterization, and biological applications of this compound and its derivatives, providing field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The 8-Hydroxyquinoline Core: A Foundation of Biological Activity

8-Hydroxyquinoline (8-HQ), a bicyclic compound composed of a pyridine ring fused to a phenol, is a planar molecule renowned for its ability to form stable complexes with a wide variety of metal ions.[4][5] This chelation capability is central to its biological effects. By sequestering essential metal ions like iron, copper, and zinc, 8-HQ derivatives can disrupt critical microbial and cellular processes, including enzymatic activity and DNA replication.[6] This mechanism underpins the well-documented antibacterial, antifungal, anticancer, antiviral, and neuroprotective properties of the 8-HQ class.[7][8] The versatility of the 8-HQ scaffold allows for extensive synthetic modification to fine-tune its pharmacological profile, enhancing potency and target specificity.[9]

4-Chloroquinolin-8-ol: A Versatile Synthetic Intermediate

4-Chloroquinolin-8-ol is a key intermediate for creating novel 8-HQ derivatives. The electron-withdrawing nature of the quinoline nitrogen makes the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution. This reactivity provides a direct handle for introducing diverse functional groups, such as amines and thioalkyl moieties, thereby generating extensive chemical libraries for biological screening.[10]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the core molecule's properties is fundamental.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem[11] |

| Molecular Weight | 179.60 g/mol | PubChem[11] |

| IUPAC Name | 4-chloroquinolin-8-ol | PubChem[11] |

| CAS Number | 57334-36-8 | PubChem[11] |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Soluble in organic solvents like DMSO | [6] |

| UV-Vis λmax | ~247 nm | [12] |

Note: The hydrochloride salt is typically used to improve aqueous solubility for biological assays.

Synthetic Strategy: Leveraging a Tosyl Protecting Group

A robust and high-yield synthesis of 4-substituted-8-hydroxyquinoline derivatives often begins with the protection of the 8-hydroxyl group, followed by chlorination and subsequent nucleophilic substitution. The use of a tosyl (Ts) group is particularly effective.

The causality behind this strategy is twofold:

-

Protection: The phenolic hydroxyl at C8 is acidic and can interfere with the chlorination reagents aimed at the C4 position. Tosylation protects this group, preventing side reactions.

-

Activation/Substitution: The key intermediate, 4-chloro-8-tosyloxyquinoline, is highly reactive at the C4 position. Treatment with various nitrogen and sulfur nucleophiles leads to the efficient formation of 4-amino and 4-thioalkyl derivatives, often in yields exceeding 70%.[10] Interestingly, strong nucleophiles can simultaneously displace the C4-chlorine and cleave the C8-tosyl ether, accomplishing two transformations in a single step.[10]

Caption: General workflow for synthesizing 4-substituted-8-hydroxyquinoline derivatives.

Biological Activities and Therapeutic Potential

The derivatization of the 4-Chloroquinolin-8-ol core has yielded compounds with a wide spectrum of biological activities. The nature of the substituent at the C4 position is critical in determining the potency and selectivity of the final compound.

Antimicrobial and Antifungal Activity

Halogenated 8-hydroxyquinolines are known for their potent antimicrobial effects.[6] Cloxyquin (5-Chloroquinolin-8-ol), a close isomer of the title compound, shows significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values in the 0.125–0.25 µg/mL range.[8][13] The proposed mechanism involves the chelation of essential metal ions, depriving the microbes of necessary nutrients and inhibiting key enzymes.[6] Derivatives of 4-Chloroquinolin-8-ol are therefore prime candidates for development as new antitubercular and broad-spectrum antibacterial agents. The copper chelate of 8-HQ is also used extensively as a fungicide.[5]

Anticancer Activity

The antiproliferative effects of 8-HQ derivatives are well-documented.[2][7] By chelating intracellular iron, these compounds can induce apoptosis in cancer cells.[5] For instance, certain iron complexes of 8-HQ derivatives have demonstrated potent activity against human breast (MDA-MB-231) and cervical (HeLa) cancer cell lines.[14] The ability to introduce diverse side chains at the C4 position allows for the optimization of cell permeability and target engagement, potentially leading to lead compounds with improved efficacy and reduced toxicity compared to standard chemotherapeutics.[7]

Antiviral Activity

Novel 8-HQ derivatives have demonstrated promising antiviral properties. For example, certain 5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against the dengue virus (DENV2).[7] The mechanism appears to involve interference with an early stage of the virus lifecycle, reducing the production of infectious virions.[7] This highlights the potential of the 4-chloro-8-ol scaffold as a starting point for developing new antiviral agents.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating necessary controls and detailed steps to ensure reproducibility and scientific rigor.

Protocol: Synthesis of 4-(n-propylthio)-8-hydroxyquinoline

This protocol is adapted from established methodologies for the nucleophilic substitution of 4-chloro-8-tosyloxyquinoline.[10]

Objective: To synthesize a 4-thioalkyl derivative via nucleophilic substitution.

Materials:

-

4-chloro-8-tosyloxyquinoline (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in oil (6.0 eq)

-

1-Propanethiol (5.0 eq)

-

n-Hexane (anhydrous)

-

1-Butanol (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Nitrogen gas supply

Procedure:

-

NaH Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, wash the NaH dispersion with n-hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane.

-

Thiolate Formation: Add anhydrous 1-butanol (10 mL) to the washed NaH. Cool the flask in an ice bath. Slowly add 1-propanethiol to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium thiolate.

-

Substitution Reaction: Dissolve 4-chloro-8-tosyloxyquinoline in 1-butanol (10 mL) and add it to the thiolate mixture.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-30 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.

-

Purification: Add deionized water (15 mL) to the residue. Adjust the pH to ~7.2 using 1 M HCl. This step protonates the phenoxide and precipitates the product.

-

Isolation: Cool the mixture in an ice bath for 15 minutes, then collect the precipitate by vacuum filtration.

-

Recrystallization: Wash the solid with cold water (50 mL) and recrystallize from aqueous ethanol to yield the pure product.

Validation:

-

TLC Analysis: Use a mobile phase such as ethyl acetate/hexane to monitor the disappearance of the starting material and the appearance of the product spot.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A logical workflow for the biological screening of novel quinoline derivatives.

Protocol: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a standard, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

Objective: To determine the MIC of a test compound against M. tuberculosis.

Materials:

-

Test compound stock solution (e.g., 1 mg/mL in DMSO)

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9GC broth

-

Sterile 96-well flat-bottom microplates

-

Alamar Blue reagent

-

20% Tween 80 solution

-

Rifampicin (positive control)

-

DMSO (negative/vehicle control)

Procedure:

-

Plate Preparation: Add 100 µL of 7H9GC broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock to the first well of a row. Perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. Set up parallel dilutions for the Rifampicin control.

-

Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland No. 1 standard in a saline-Tween solution. Dilute this suspension 1:50 in 7H9GC broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for a media-only sterility control well. The final volume in each well is 200 µL.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Assay Development: Add 12.5 µL of 20% Tween 80 and 20 µL of Alamar Blue reagent to each well.

-

Final Incubation & Readout: Re-incubate the plate at 37°C for 16-24 hours.

-

Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial metabolism. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Validation & Controls:

-

Positive Control: A row with Rifampicin should show inhibition at its known MIC.

-

Negative Control: A row with only DMSO (at the highest concentration used for the test compound) should show uninhibited growth (pink).

-

Sterility Control: A well with only media should remain blue.

-

Growth Control: A well with media and inoculum but no drug should turn pink.

Safety and Handling

Compounds based on the 8-hydroxyquinoline scaffold require careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[17] Prevent contact with skin and eyes. Do not ingest or inhale.[16] Wash hands thoroughly after handling.[15]

-

Toxicity: 8-Hydroxyquinoline and its derivatives are classified as harmful or toxic if swallowed.[15][18] They can cause serious eye damage and may cause an allergic skin reaction.[15][19]

-

Environmental Hazard: These compounds are often very toxic to aquatic life with long-lasting effects. Avoid release into the environment.[15][17]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[16]

Conclusion and Future Directions

4-Chloroquinolin-8-ol hydrochloride is a valuable and highly versatile starting material for medicinal chemistry campaigns. Its strategic C4-chloro group enables the synthesis of diverse libraries of 8-hydroxyquinoline derivatives. The proven link between the 8-HQ scaffold, metal chelation, and a broad spectrum of biological activities—including antibacterial, anticancer, and antiviral effects—justifies continued exploration of this chemical space. Future research should focus on leveraging the synthetic accessibility of the 4-position to develop derivatives with enhanced target specificity and improved pharmacokinetic profiles, ultimately aiming to translate these promising scaffolds into next-generation therapeutic agents.

References

- El-Kashef, H., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.

-

Patel, A., et al. (2024). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Semantic Scholar. [Link]

-

Al-Janabi, A., et al. (2022). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

-

Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

-

Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Singh, R., et al. (2023). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. [Link]

-

Younus, H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - PubMed Central. [Link]

-

Cheng, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Pavithra, K., et al. (2013). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Chloroquinolin-8-ol. PubChem Compound Database. [Link]

-

Semenchenko, A., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information (n.d.). 5-Chloro-8-hydroxyquinoline. PubChem Compound Database. [Link]

-

Various Authors. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

-

Kumar, S., et al. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate. [Link]

- CN103709100A - Preparation method of 8-chloroquinolone derivative.

-

Ing. Petr Švec - PENTA s.r.o. (2023). 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

-

Pop, R., et al. (2016). Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. ResearchGate. [Link]

-

Carl ROTH GmbH + Co. KG (2021). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

-

Various Authors. (2023). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. carlroth.com [carlroth.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

Introduction: The Quinoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-Chloroquinolin-8-ol Hydrochloride: Synthesis, Mechanisms, and Therapeutic Potential

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a vast array of biological activities.[1][2] Its derivatives have been extensively explored and developed as anticancer, antimalarial, antibacterial, and antifungal agents.[2][3] Within this class, 8-hydroxyquinolines (8-HQ) represent a particularly significant subgroup. The strategic placement of the hydroxyl group at the C-8 position, in proximity to the ring's nitrogen atom, creates a powerful bidentate chelating site.[3][4] This ability to bind essential metal ions is central to the biological activities of many 8-HQ derivatives.[5][6] This guide focuses on a specific, halogenated derivative, 4-Chloroquinolin-8-ol, providing a comprehensive overview of its chemical characteristics, plausible synthesis, mechanism of action, and potential applications for researchers in drug development.

Chemical and Physical Properties

4-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline. The introduction of a chlorine atom at the C-4 position can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties. The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous media for biological testing.

Table 1: Physicochemical Properties of 4-Chloroquinolin-8-ol

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [7] |

| Molecular Weight | 179.60 g/mol | [7] |

| IUPAC Name | 4-chloroquinolin-8-ol | [7] |

| CAS Number | 57334-36-8 | [7] |

| XLogP3 | 2.7 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Synthesis and Preparation

While a specific, detailed protocol for the synthesis of 4-Chloroquinolin-8-ol hydrochloride is not extensively documented in readily available literature, a logical synthetic pathway can be constructed based on established methods for analogous compounds.[4][8][9][10] A highly plausible route starts from the commercially available 4-hydroxy-8-tosyloxyquinoline, leveraging the tosyl group as a protecting agent for the C-8 hydroxyl function during the critical chlorination step.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-step process: protection, chlorination, and deprotection/salt formation.

Sources

- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Horizons of 4-Chloroquinolin-8-ol Hydrochloride

The following technical guide details the therapeutic landscape, chemical synthesis, and experimental characterization of 4-Chloroquinolin-8-ol Hydrochloride .

Subtitle: Modulating Metallo-Signaling and Hypoxia Pathways via Pyridine-Ring Functionalization

Executive Summary

4-Chloroquinolin-8-ol Hydrochloride (4-Cl-8HQ) represents a distinct pharmacological scaffold within the 8-hydroxyquinoline family. Unlike its well-known 5-chloro analog (Cloxyquin), which bears a halogen on the phenolic ring, the 4-chloro substitution occurs on the pyridine ring. This structural modification fundamentally alters the molecule's electronic distribution, pKa, and metal-binding stability constants (

While historically utilized as a ligand for electroluminescent materials (e.g., Alq3 derivatives), recent research has repositioned 4-Cl-8HQ as a potent inhibitor of 2-oxoglutarate-dependent oxygenases (specifically Factor Inhibiting HIF) and a broad-spectrum antimicrobial agent. This guide explores its dual mechanism of action: targeted metallo-enzyme inhibition and bio-metal sequestration .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 4-chloro substituent exerts an electron-withdrawing effect para to the pyridine nitrogen, reducing the basicity of the ring nitrogen compared to the parent 8-hydroxyquinoline. This "softens" the ligand, modulating its affinity for divalent cations (Zn²⁺, Fe²⁺) crucial for bacterial survival and tumor progression.

| Property | Specification |

| IUPAC Name | 4-Chloroquinolin-8-ol hydrochloride |

| CAS Number | 57334-36-8 (Free Base); HCl salt is prepared in situ |

| Molecular Formula | C₉H₆ClNO · HCl |

| Molecular Weight | 216.06 g/mol (Salt) |

| Solubility | Soluble in DMSO, Methanol; Water solubility enhanced as HCl salt |

| pKa (Predicted) | ~3.5 (Pyridine N), ~9.8 (Phenolic OH) |

| Key Structural Feature | Pyridine-ring halogenation (C4 position) vs. Phenol-ring halogenation (C5/C7) |

Mechanism of Action: The "Metallo-Tuning" Hypothesis

The therapeutic efficacy of 4-Cl-8HQ stems from two primary mechanisms:

A. Inhibition of Factor Inhibiting HIF (FIH)

In oncology, Hypoxia-Inducible Factor (HIF) is a master regulator of cancer cell survival in low-oxygen environments.

-

Mechanism: FIH is an asparaginyl hydroxylase that uses Fe²⁺ and 2-oxoglutarate (2OG) to repress HIF transcriptional activity.

-

4-Cl-8HQ Action: It acts as a competitive bidentate ligand, chelating the active site Fe²⁺ or displacing the 2OG co-substrate. This prevents FIH from hydroxylating HIF, thereby maintaining HIF activity. Paradoxically, in specific contexts, this "hypoxia mimicry" can normalize vascularization or sensitize tumors to radiation, though direct cytotoxicity via broad metal depletion is also a factor.

B. Antimicrobial Metal Sequestration

Bacteria like Pseudomonas aeruginosa rely on metallo-proteases (e.g., elastase) and siderophores for virulence.

-

Mechanism: 4-Cl-8HQ strips essential Cu²⁺ and Zn²⁺ ions from the bacterial periplasm.

-

Advantage: The 4-chloro substitution alters the lipophilicity (LogP), potentially enhancing penetration through the Gram-negative outer membrane compared to non-halogenated analogs.

Visualization: Signaling & Synthesis Pathways

Diagram 1: Hypoxia Modulation Pathway

This diagram illustrates how 4-Cl-8HQ intervenes in the HIF signaling cascade.

Caption: 4-Cl-8HQ inhibits FIH via iron chelation, preventing HIF hydroxylation and restoring transcriptional recruitment of p300/CBP.

Diagram 2: Synthetic Workflow

A robust route starting from 4-hydroxyquinoline derivatives, utilizing protection strategies to avoid side reactions.

Caption: Step-wise synthesis ensuring regioselective chlorination at C4 followed by controlled deprotection and salt formation.

Experimental Protocols

Protocol A: Chemical Synthesis of 4-Chloroquinolin-8-ol HCl

Rationale: Direct chlorination of 8-hydroxyquinoline is non-selective. This protocol uses a sulfonate-protected intermediate to direct reactivity to the 4-position.

-

Precursor Preparation: Dissolve 4-hydroxyquinolin-8-yl 4-methylbenzenesulfonate (1.0 eq) in dry toluene.

-

Chlorination: Add Phosphorus Oxychloride (POCl₃) (5.0 eq) dropwise under N₂ atmosphere. Reflux at 110°C for 4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.

-

-

Quenching: Cool to 0°C. Pour onto crushed ice/NH₄OH mixture carefully (exothermic!). Filter the precipitate (4-chloro-8-tosyloxyquinoline).[1]

-

Deprotection: Resuspend the solid in Ethanol/2M NaOH (1:1). Reflux for 1 hour to cleave the tosyl group.

-

Isolation: Neutralize with dilute HCl to pH 7.0. The yellow/brown solid (Free Base) precipitates. Filter and dry.

-

Salt Formation: Dissolve the free base in minimal dry dioxane. Add 4M HCl in dioxane (1.2 eq) dropwise. Stir for 1 hour.

-

Final Step: Filter the bright yellow precipitate, wash with cold ether, and dry under vacuum.

Protocol B: In Vitro FIH Inhibition Assay (MALDI-TOF)

Rationale: To verify the therapeutic mechanism (HIF pathway modulation), we measure the inhibition of peptide hydroxylation.

-

Reagents: Synthetic HIF-1α peptide fragment (active site mimic), Recombinant FIH enzyme, FeSO₄ (10 µM), 2-oxoglutarate (co-factor).

-

Incubation: Mix FIH (50 nM) with 4-Cl-8HQ HCl (graded concentrations: 0.1 µM – 100 µM) in buffer (Tris-HCl pH 7.5). Incubate for 15 mins.

-

Reaction Start: Add HIF peptide and 2-oxoglutarate. Incubate at 37°C for 30 mins.

-

Detection: Quench with 1% Formic Acid. Analyze via MALDI-TOF MS.

-

Data Analysis: Calculate the ratio of Hydroxylated vs. Non-hydroxylated peptide. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Challenges & Future Directions

-

Selectivity: While 4-Cl-8HQ inhibits FIH, it may also inhibit other 2OG oxygenases (e.g., histone demethylases). "Off-target" epigenetic effects must be monitored.

-

Toxicity: Broad metal chelation can be cytotoxic to healthy cells. Formulation strategies (e.g., liposomal encapsulation) are recommended to improve the therapeutic index.

-

Resistance: In antimicrobial applications, bacteria may upregulate efflux pumps. Combinatorial therapy with standard antibiotics (e.g., ciprofloxacin) is a promising avenue to overcome resistance barriers.

References

-

Royal Society of Chemistry. (2012). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Chemical Communications. Retrieved from [Link]

- Google Patents. (2024). Uses of 8-hydroxyquinoline derivatives (CN118059101A).

-

National Institutes of Health (PubChem). (2024). 4-Chloroquinolin-8-ol Compound Summary. Retrieved from [Link]

-

ScienceOpen. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 4-Chloroquinolin-8-ol Hydrochloride – Synthetic Scaffolding & Chelation Protocols

Abstract

This technical guide details the experimental handling, synthetic utility, and biological characterization of 4-Chloroquinolin-8-ol hydrochloride (4-Cl-8-HQ · HCl). Unlike the ubiquitous 8-hydroxyquinoline, the 4-chloro derivative possesses a unique "dual-reactivity" profile: the 8-hydroxyquinoline moiety functions as a bidentate metal chelator (

Introduction: The Dual-Function Scaffold

In drug discovery, 4-Chloroquinolin-8-ol is a "privileged structure." It bridges two distinct medicinal chemistry domains:[1][2]

-

Kinase/Receptor Targeting: The 4-position is electronically activated by the quinoline nitrogen, making it susceptible to displacement by amines. This allows for the rapid generation of 4-aminoquinoline libraries (similar to chloroquine or gefitinib precursors).

-

Metallo-Pharmacology: The 8-hydroxy and 1-nitrogen atoms form a stable 5-membered chelate ring with divalent cations (

,

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-Chloroquinolin-8-ol hydrochloride |

| CAS (Free Base) | 57334-36-8 |

| Formula | |

| MW | 216.06 g/mol (HCl salt); 179.60 g/mol (Free Base) |

| Solubility | Water (Moderate, acidic pH), DMSO (High), Methanol (High) |

| Acidity ( | ~3.5 (Quinolinium NH), ~9.8 (Phenolic OH) |

Safety & Handling (Pre-Experimental)

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store at -20°C under argon.

-

Acidity: Aqueous solutions are highly acidic (

). Neutralization is required before biological assays to prevent acid-induced cytotoxicity. -

Toxicity: Treat as a potential mutagen and skin irritant. Use double-gloving (Nitrile) and work within a fume hood.

Module 1: Synthetic Functionalization (Protocol A)

Objective: Derivatization of the 4-position via Nucleophilic Aromatic Substitution (

Materials

-

Substrate: 4-Chloroquinolin-8-ol HCl (1.0 eq)

-

Nucleophile: Primary amine (e.g., benzylamine, 1.2 eq)

-

Solvent: 2-Ethoxyethanol (Cellosolve) or n-Butanol (High boiling point alcohols are essential).

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Critical to neutralize the HCl salt and scavenge protons.

Step-by-Step Procedure

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Chloroquinolin-8-ol HCl (216 mg, 1.0 mmol) in 2-Ethoxyethanol (5 mL).

-

Neutralization: Add DIPEA (435 µL, 2.5 mmol). The suspension should clear as the free base forms and dissolves.

-

Addition: Add the primary amine (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (135°C) for 12–16 hours.

-

Process Control: Monitor by TLC (DCM:MeOH 9:1). The starting material (

) will disappear, and a more polar fluorescent product (

-

-

Workup:

-

Cool to room temperature.[3]

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Adjust pH to ~8.0 using saturated

. -

The product often precipitates. Filter and wash with cold water.

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (

mL), dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Reactivity Map

Caption: Functional divergence of the 4-Cl-8-HQ scaffold. Red path indicates covalent modification; Green path indicates non-covalent metal coordination.

Module 2: Metal Chelation Characterization (Protocol B)

Objective: Confirm the integrity of the 8-hydroxyquinoline pharmacophore by measuring the bathochromic shift upon metal binding.

Materials

-

Ligand Stock: 10 mM 4-Chloroquinolin-8-ol in DMSO.

-

Metal Stock: 10 mM

or -

Buffer: 10 mM HEPES or MOPS, pH 7.4.

Step-by-Step Procedure

-

Blank Preparation: Add 990 µL Buffer + 10 µL DMSO to a quartz cuvette. Record baseline.

-

Ligand Scan: Add 980 µL Buffer + 10 µL Ligand Stock (Final: 100 µM).

-

Scan UV-Vis spectrum (250–500 nm).

-

Note: Expect

around 240-260 nm and a weaker band at ~310-320 nm.

-

-

Titration: Sequentially add Metal Stock in 0.2 equivalent increments (2 µL additions).

-

Observation:

-

Mix and scan after each addition.

-

Endpoint: A new absorbance band will emerge in the visible region (380–450 nm) due to Ligand-to-Metal Charge Transfer (LMCT).

-

The solution often turns pale yellow/green (

) or fluorescent yellow (

-

Module 3: Biological Evaluation (Protocol C)

Objective: Determine the Metal-Dependent Antimicrobial Activity (MIC). Rationale: Many 8-HQ derivatives are "pro-drugs" that require environmental copper or zinc to become toxic to bacteria/fungi (ionophore mechanism).

Experimental Design (96-Well Plate)

| Column | 1 | 2 | 3 | ... | 10 | 11 | 12 |

| Content | Neg Control | Pos Control | 100 µM | ... | 0.1 µM | Drug + Metal | Metal Only |

Protocol

-

Media Prep: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Metal Supplementation (Critical Step):

-

Prepare two media batches:

-

Batch A: Standard CAMHB.

-

Batch B: CAMHB + 10 µM

(or

-

-

-

Serial Dilution:

-

Dissolve 4-Cl-8-HQ HCl in DMSO (stock 10 mM).

-

Dilute into Batch A and Batch B to a top concentration of 200 µM (keeping DMSO < 1%).

-

Perform 2-fold serial dilutions across the plate.

-

-

Inoculation: Add bacterial suspension (

CFU/mL) to all wells. -

Incubation: 37°C for 18–24 hours.

-

Readout: Measure

.-

Interpretation: If the MIC in Batch B (Metal+) is significantly lower (e.g., 4-fold) than Batch A (Metal-), the compound acts via a metal-dependent mechanism (e.g., copper overload).

-

Visualization: Assay Workflow

Caption: Differential susceptibility testing to validate metal-dependent toxicity (Ionophore hypothesis).

References

-

PubChem. (n.d.).[2][4] 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]

- Musso, L., et al. (2010). Synthesis and biological evaluation of 4-substituted quinolines. Bioorganic & Medicinal Chemistry Letters. (General protocol reference for 4-chloro displacement).

- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines as Multifunctional Scaffolds for Drug Design. Current Topics in Medicinal Chemistry.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing 4-Chloroquinolin-8-ol Hydrochloride in Eukaryotic Cell Culture

Introduction and Scope

4-Chloroquinolin-8-ol hydrochloride is a derivative of the 8-hydroxyquinoline (8-HQ) heterocyclic scaffold, a privileged structure in medicinal chemistry. Compounds from the quinoline family are recognized for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Chloroquinolin-8-ol hydrochloride in a cell culture setting.

Our focus extends beyond simple procedural steps to elucidate the underlying mechanisms of action, providing the scientific context necessary for robust experimental design and accurate data interpretation. We will explore its dual role as a potential metal ionophore and an inhibitor of autophagy, two key processes that can be leveraged to study and induce cellular stress, apoptosis, and chemo-sensitization in cancer cell lines. The protocols provided herein are designed as self-validating systems, incorporating critical quality control steps and explaining the causality behind experimental choices.

Compound Profile and Handling

A thorough understanding of the physicochemical properties of 4-Chloroquinolin-8-ol hydrochloride is fundamental to its successful application.

| Property | Value | Source |

| IUPAC Name | 4-chloroquinolin-8-ol;hydrochloride | |

| Molecular Formula | C₉H₇Cl₂NO | PubChem |

| Molecular Weight | 216.07 g/mol | PubChem |

| CAS Number | 57334-36-8 (Parent) | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Expert Insight on Solubility and Stability: The hydrochloride salt form generally enhances aqueous solubility compared to the parent compound. However, for cell culture applications, creating a high-concentration stock solution in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) is standard practice. Stock solutions in DMSO are typically stable for several months when stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level toxic to the specific cell line being used, typically maintained at or below 0.5%, with <0.1% being ideal for sensitive assays.[5]

Core Mechanisms of Action

4-Chloroquinolin-8-ol hydrochloride's biological effects are primarily attributed to two interconnected mechanisms: the modulation of intracellular metal ion homeostasis and the disruption of the autophagy-lysosomal pathway.

Metal Ion Chelation and Ionophoric Activity

The 8-hydroxyquinoline core is a well-established bidentate chelating agent, capable of binding divalent metal cations such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[2] Beyond simple chelation, these lipophilic complexes can function as ionophores, facilitating the transport of metal ions across biological membranes down their electrochemical gradient. Chloroquine, a related quinoline, has been identified as a potent zinc ionophore.[6][7] This activity is critical because it can artificially elevate intracellular zinc levels, disrupting the function of zinc-dependent enzymes and signaling proteins, ultimately leading to cellular stress and apoptosis.

Inhibition of Autophagic Flux

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and misfolded proteins. This occurs within a double-membraned vesicle called an autophagosome, which fuses with a lysosome for degradation of its contents. Many cancer cells upregulate autophagy as a survival mechanism to cope with metabolic stress.

4-Chloroquinolin-8-ol, like its well-studied analogue Chloroquine, is a lysosomotropic agent.[8] As a weak base, it accumulates in the acidic environment of the lysosome, raising its internal pH. This de-acidification inhibits the activity of lysosomal hydrolases and, critically, prevents the fusion of autophagosomes with lysosomes.[8][9] The result is a blockage of the final degradation step, a condition known as "autophagy arrest" or "blocked autophagic flux." This leads to the accumulation of autophagosomes and autophagy substrate proteins like p62/SQSTM1, which can trigger cellular stress and apoptosis.[10]

Interpretation of Results:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment confirms the induction of apoptosis.

References

- Cancer Immunotherapy Trials Network. (n.d.). 4-Chloroquinolin-8-ol.

-

Wannigama, D. L., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC. Retrieved from [Link]

-

Shi, X., et al. (2017). Autophagy inhibitor chloroquine increases sensitivity to cisplatin in QBC939 cholangiocarcinoma cells by mitochondrial ROS. PLOS One. Retrieved from [Link]

-

de Oliveira, V. M., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC. Retrieved from [Link]

-

Gackowska, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Retrieved from [Link]

-

Heim, M., et al. (2021). Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity. MDPI. Retrieved from [Link]

-

Pablos-Tan, C., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

-

Al-Rawi, J. M. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Nagaraju, P. G., et al. (2014). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. Retrieved from [Link]

-

Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

-

Asif, M., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. NIH. Retrieved from [Link]

-

Ma, Y., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. PMC. Retrieved from [Link]

-

Xue, J., et al. (2014). Chloroquine Is a Zinc Ionophore. PMC. Retrieved from [Link]

-

Xue, J., et al. (2014). Chloroquine Is a Zinc Ionophore. ResearchGate. Retrieved from [Link]

-

Janečková, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Retrieved from [Link]

-

Fik-Jaskółka, M. A., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. Retrieved from [Link]

-

Park, M. H., et al. (2016). The zinc ionophore clioquinol reverses autophagy arrest in chloroquine-treated ARPE-19 cells and in APP/mutant presenilin-1-transfected Chinese hamster ovary cells. Neurobiology of Aging. Retrieved from [Link]

-

Chauhan, S., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

-

Fischer, K., et al. (2013). Autophagy inhibitor chloroquine enhanced the cell death inducing effect of the flavonoid luteolin in metastatic squamous cell carcinoma cells. PubMed. Retrieved from [Link]

-

Bulloch, R. T., et al. (2022). Hydroxychloroquine Does Not Function as a Direct Zinc Ionophore. MDPI. Retrieved from [Link]

-

Ma, Y., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. PubMed. Retrieved from [Link]

-

Nobre, M. (2018). Answer to "How do i prepare TRF stock solution for cell culture study?". ResearchGate. Retrieved from [Link]

-

Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Retrieved from [Link]

-

Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

-

Xue, J., et al. (2014). Chloroquine is a zinc ionophore. PubMed. Retrieved from [Link]

Sources

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloroquine Is a Zinc Ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine is a zinc ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy inhibitor chloroquine increases sensitivity to cisplatin in QBC939 cholangiocarcinoma cells by mitochondrial ROS | PLOS One [journals.plos.org]

"analytical methods for 4-Chloroquinolin-8-ol hydrochloride detection (HPLC, LC-MS)"

Abstract & Executive Summary

This protocol details the analytical architecture for the detection and quantitation of 4-Chloroquinolin-8-ol hydrochloride (4-CQ-8-OH), a critical pharmacophore and intermediate in the synthesis of halogenated quinoline therapeutics (e.g., clioquinol analogs).

The Analytical Challenge: The primary obstacle in analyzing 8-hydroxyquinoline derivatives is their potent metal-chelating capability.[1] Free silanols and trace metals (Fe³⁺, Al³⁺) on the surface of standard silica-based HPLC columns act as Lewis acid sites, binding the analyte. This results in severe peak tailing, hysteresis (carryover), and non-linear calibration curves.

The Solution: We present two orthogonal methods designed to suppress secondary silanol interactions and maximize sensitivity:

-

Method A (QC/Purity): A robust HPLC-UV method utilizing a high-purity, end-capped C18 stationary phase with an acidic mobile phase modifier to protonate silanols and ensure peak symmetry.[2]

-

Method B (Bioanalysis/Trace): A high-sensitivity LC-MS/MS method using Multiple Reaction Monitoring (MRM) for femtogram-level detection in complex matrices.[2]

Physicochemical Profile

Understanding the molecule is the first step to controlling its chromatography.

| Property | Value | Chromatographic Implication |

| Molecular Formula | C₉H₆ClNO[2][3] · HCl | Salt form dissociates; free base analyzed.[2] |

| MW (Free Base) | 179.60 g/mol | Low mass requires clean background for LC-MS.[2] |

| LogP | ~2.7 | Moderately lipophilic; good retention on C18.[2] |

| pKa (Nitrogen) | ~3.5 - 4.0 | Protonated at pH < 3.0 (Method A & B target).[2] |

| pKa (Phenol) | ~9.5 | Ionized at basic pH (Avoid basic mobile phases).[2] |

| Chelation | Bidentate (N & O) | CRITICAL: Requires acid or EDTA to suppress tailing.[2] |

Method A: HPLC-UV Protocol (Purity & Potency)

Designed for: Raw material testing, stability studies, and formulation analysis.

Chromatographic Conditions[1][2][4][5][6][7]

-

System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).

-

Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent hybrid particle column).

-

Rationale: Hybrid particles (BEH) have fewer surface metals and silanols than standard silica, significantly reducing tailing for chelating agents.[2]

-

-

Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[2]

-

Rationale: Low pH (~2.[2]0) protonates the quinoline nitrogen (preventing interaction with metals) and saturates silica surface sites.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Column Temp: 35°C.

-

Detection: UV-DAD at 254 nm (primary) and 320 nm (secondary confirmation).[2]

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 90 | 10 | Initial |

| 8.00 | 40 | 60 | Linear |

| 10.00 | 10 | 90 | Linear |

| 12.00 | 10 | 90 | Hold |

| 12.10 | 90 | 10 | Re-equilibrate |

| 15.00 | 90 | 10 | End |

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these "Go/No-Go" metrics:

-

Tailing Factor (Tf): NMT 1.5 (Strict control due to chelation risk).

-

Theoretical Plates (N): > 5,000.[2]

-

Precision (RSD): < 1.0% for 5 replicate injections of Standard (100 µg/mL).

-

Resolution (Rs): > 2.0 between 4-CQ-8-OH and any synthetic impurities (e.g., 8-hydroxyquinoline).[2]

Method B: LC-MS/MS Protocol (Bioanalysis)

Designed for: PK studies, trace impurity analysis, and cleaning validation.

Mass Spectrometry Parameters (ESI+)[2]

-

Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Source Temp: 500°C.

-

Capillary Voltage: 3500 V.

MRM Transitions (Optimized):

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Mechanism |

|---|---|---|---|---|---|

| 4-CQ-8-OH | 180.0 [M+H]⁺ | 152.0 | 25 | 50 | Loss of CO (Phenolic ring contraction) |

| 4-CQ-8-OH | 180.0 [M+H]⁺ | 144.0 | 35 | 50 | Loss of HCl (Characteristic) |

| IS (Clioquinol) | 306.0 [M+H]⁺ | 179.0 | 30 | 50 | Structural Analog IS |

LC Conditions (UHPLC)[2][4]

-

Column: Phenomenex Kinetex C18, 1.7 µm, 2.1 x 50 mm.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[2]

-

Note: Ammonium formate helps buffer the pH and improve peak shape without suppressing ionization like phosphate would.[2]

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[2]

Sample Preparation Workflows

The choice of extraction method dictates the cleanliness of the baseline.

Figure 1: Decision tree for sample preparation based on sensitivity requirements.

Protocol 1: Protein Precipitation (PPT)

Best for plasma concentrations > 10 ng/mL.

-

Aliquot 50 µL plasma into a 1.5 mL tube.

-

Add 150 µL ice-cold Acetonitrile containing Internal Standard (Clioquinol, 100 ng/mL).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL supernatant to a vial insert for injection.

Protocol 2: Solid Phase Extraction (SPE)

Best for trace analysis (< 1 ng/mL) or urine.

-

Condition Waters Oasis HLB cartridge (1 cc/30 mg) with 1 mL MeOH then 1 mL Water.[2]

-

Load 200 µL sample (diluted 1:1 with 2% H₃PO₄).

-

Note: Acidification breaks protein binding and prevents metal chelation during loading.[2]

-

-

Wash with 1 mL 5% Methanol in Water.[2]

-

Elute with 1 mL Methanol.

-

Evaporate to dryness under N₂ at 40°C; reconstitute in 100 µL Mobile Phase A.

Method Validation (ICH Q2 Guidelines)

To ensure regulatory compliance, the following parameters must be validated:

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | R² > 0.995 | Range: 1.0 – 1000 ng/mL (LC-MS).[2] Weighting 1/x² is recommended.[2] |

| Accuracy | 85-115% Recovery | Spiked at LLOQ, Low, Mid, and High QC levels. |

| Precision | CV < 15% | Intra-day (n=6) and Inter-day (3 days).[2] |

| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution.[2] |

| Carryover | < 20% of LLOQ | Inject blank after ULOQ (Upper Limit of Quantitation). |

Troubleshooting "From the Bench"

Issue: Peak Tailing or Split Peaks

-

Root Cause: Metal chelation or column void.[2]

-

Fix:

Issue: Low Sensitivity in MS

-

Root Cause: Ion suppression or incorrect pH.[2]

-

Fix: Ensure the mobile phase pH is < 4.[2]0. The pyridine nitrogen must be protonated ([M+H]⁺) for efficient ESI+ detection.[2] At neutral pH, the neutral molecule ionizes poorly.[2]

References

-

PubChem. (2025).[2] 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine.[2] [Link]

-

SIELC Technologies. (n.d.).[2] HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Application Notes. [Link]

-

Mubarak, M. S., et al. (2020).[2] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.[2] [Link]

-

Okonkwo, T. J., et al. (2018).[2] A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Journal of Chromatography B. [Link]

-

University of Hertfordshire. (2025).[2] 8-hydroxyquinoline PPDB: Pesticide Properties DataBase. [Link]

Sources

Application Note: Characterizing the Divalent Cation Chelating Properties of 4-Chloroquinolin-8-ol Hydrochloride

Introduction

Metal ions are fundamental to a vast array of biological processes, and their dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1] 8-Hydroxyquinoline (8HQ) and its derivatives are a class of compounds renowned for their potent metal chelating abilities, which underpin their diverse pharmacological activities, from antimicrobial to antineurodegenerative effects.[2][3] This application note focuses on 4-Chloroquinolin-8-ol hydrochloride, a halogenated derivative of 8HQ. The introduction of a chloro-substituent at the 4-position electronically modifies the quinoline ring, potentially altering the compound's lipophilicity, pKa, and, consequently, its affinity and selectivity for various metal ions compared to the parent molecule.

This guide provides a comprehensive overview and detailed, field-proven protocols for characterizing the interaction between 4-Chloroquinolin-8-ol hydrochloride and biologically relevant divalent cations (e.g., Cu²⁺, Zn²⁺, Fe²⁺, Ni²⁺). We present a multi-technique approach to elucidate the binding stoichiometry, affinity, and complete thermodynamic profile of these interactions, empowering researchers to rigorously evaluate this compound for applications in chemical biology and drug development.

The Principle of Chelation by 4-Chloroquinolin-8-ol

The chelating activity of 4-Chloroquinolin-8-ol stems from its bidentate ligand structure, a feature inherited from its 8-hydroxyquinoline core. The molecule coordinates with a metal ion through two electron donor sites: the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group at the 8-position.[1] This forms a thermodynamically stable five-membered ring, effectively sequestering the metal ion. The hydrochloride salt form of the compound enhances its aqueous solubility for experimental convenience without altering the fundamental chelating moiety.

The process is initiated by the deprotonation of the C8-hydroxyl group, which is pH-dependent, followed by the formation of coordinate bonds with the divalent cation.

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Protocol 2: Determination of Binding Affinity (K_d) via Fluorescence Spectroscopy

This protocol leverages the change in fluorescence of 4-Chloroquinolin-8-ol upon binding to a divalent cation. Paramagnetic ions like Cu²⁺ and Ni²⁺ often cause fluorescence quenching, providing a robust signal for measuring binding affinity. [4][5] A. Rationale & Causality:

-

Fixed Ligand Concentration: Keeping the fluorophore (the ligand) concentration low and constant ensures that the observed change in fluorescence is directly proportional to the fraction of ligand bound by the added metal.

-

Titration Approach: Incrementally adding the metal ion allows for the systematic saturation of the ligand, generating a binding curve from which the K_d can be derived.

-

Inner Filter Effect Correction: At higher concentrations, the titrant can absorb excitation or emission light, leading to an artificial decrease in fluorescence. This "inner filter effect" must be corrected to ensure the observed quenching is due to binding alone.

B. Step-by-Step Methodology:

-

Instrument Setup:

-

Set the excitation wavelength (e.g., ~320 nm, to be determined by an initial excitation scan) and record the emission spectrum (e.g., from 400-600 nm).

-

Optimize slit widths to maximize signal without saturating the detector.

-

-

Sample Preparation:

-

Prepare a solution of 4-Chloroquinolin-8-ol HCl in buffer (e.g., 50 mM HEPES, pH 7.4) at a low concentration where absorbance is <0.1 to minimize inner filter effects (e.g., 1-5 µM).

-

Prepare a concentrated stock solution of the metal salt (e.g., 1 mM) in the same buffer.

-

-

Titration:

-

Place the ligand solution in a quartz cuvette.

-

Record the initial fluorescence intensity (F₀) at the emission maximum.

-

Add small aliquots (e.g., 1-5 µL) of the concentrated metal stock solution to the cuvette.

-

After each addition, mix gently and allow to equilibrate (1-2 minutes), then record the new fluorescence intensity (F).

-

Continue until the fluorescence signal no longer changes significantly, indicating saturation.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution and the inner filter effect.

-

Plot the change in fluorescence (F₀ - F) or the ratio (F₀/F) against the total concentration of the metal ion.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant, K_d.

-

Protocol 3: Full Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. [6]This allows for the simultaneous determination of binding affinity (K_a = 1/K_d), enthalpy (ΔH), and stoichiometry (n). Entropy (ΔS) can then be calculated.

A. Rationale & Causality:

-

Degassing: Removing dissolved gases from solutions is crucial to prevent the formation of bubbles during the experiment, which would create significant artifacts in the sensitive heat measurement.

-

Buffer Matching: The metal and ligand solutions must be in an identical buffer to cancel out any heat changes from buffer protonation/deprotonation upon complex formation, ensuring the measured heat is solely from the binding event itself. [7]* Control Titration: Injecting the metal solution into the buffer alone quantifies the heat of dilution, which must be subtracted from the experimental data for an accurate result.

B. Step-by-Step Methodology:

-